molecular formula C11H18N2O4 B5117855 Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate)

Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate)

Cat. No.: B5117855
M. Wt: 242.27 g/mol
InChI Key: AQQODOGIIOGAQL-UHFFFAOYSA-N
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Description

Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) is a chemical compound with the molecular formula C11H18N2O4. It is known for its unique structure, which includes aziridine rings, making it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

methyl 1-[3-(2-methoxycarbonylaziridin-1-yl)propyl]aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-16-10(14)8-6-12(8)4-3-5-13-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQODOGIIOGAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1CCCN2CC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) typically involves the reaction of aziridine derivatives with appropriate carboxylate precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) involves its interaction with molecular targets through its aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) include:

Uniqueness

What sets Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) apart is its unique aziridine rings, which provide distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .

Biological Activity

Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) is characterized by its aziridine ring structure, which is known for its reactivity and potential biological implications. The compound's CAS number is 473573-76-1, and it is often synthesized for research purposes. Its structure can be represented as follows:

C12H18N2O4\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_4

Research has shown that aziridine derivatives can exhibit various biological activities, including:

  • Anticancer Activity : Aziridine compounds have demonstrated the ability to inhibit cancer cell viability. For instance, studies have indicated that similar aziridine derivatives can disrupt cell membranes at high concentrations and induce cell cycle arrest in the S phase, leading to apoptosis in cancer cells .
  • Induction of Reactive Oxygen Species (ROS) : The generation of ROS is a critical mechanism through which many anticancer agents exert their effects. Increased ROS levels can lead to oxidative stress and subsequent cell death in cancerous cells .

Biological Activity Data

The following table summarizes the observed biological activities of Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) and related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 5HeLa6.4Cell cycle arrest, apoptosis
Compound 7Ishikawa4.6Cell cycle arrest, increased ROS generation
Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate)TBDTBDTBD

Study on Anticancer Properties

In a comparative study involving various aziridine derivatives, it was found that compounds with bulky substituents exhibited enhanced biological activity against cancer cell lines such as HeLa and Ishikawa. The study reported IC50 values comparable to established anticancer drugs like cisplatin .

Mechanistic Insights

Further investigations revealed that the tested aziridine derivatives not only inhibited cell proliferation but also induced apoptosis as evidenced by increased phosphatidylserine exposure and DNA fragmentation in treated cells. This aligns with findings from other aziridine studies where similar apoptotic features were observed .

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